![molecular formula C61H83Cl2CoN14O14P B13770881 cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide CAS No. 60607-61-6](/img/structure/B13770881.png)
cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide” is a complex organometallic compound It features a cobalt ion coordinated with a large organic ligand, which includes multiple functional groups such as hydroxyl, phosphate, and cyanide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the organic ligand. The ligand is synthesized through a series of organic reactions, including halogenation, hydroxylation, and phosphorylation. The final step involves the coordination of the cobalt ion with the prepared ligand under controlled conditions, typically in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can help achieve this. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The cobalt ion can be reduced to a lower oxidation state.
Substitution: Functional groups on the organic ligand can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cobalt(3+) complexes, while reduction may yield cobalt(1+) complexes.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Biology: It is studied for its potential as a metalloprotein mimic, which can help in understanding the role of metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The cobalt ion can interact with electron-rich sites on biomolecules, such as DNA and proteins, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent. The organic ligand also plays a role in stabilizing the cobalt ion and facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
- **Cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate
- **Cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;chloride
Uniqueness
This compound is unique due to its complex structure, which allows for multiple coordination sites and interactions with various molecular targets Its ability to undergo different types of chemical reactions also makes it versatile for various applications
特性
CAS番号 |
60607-61-6 |
|---|---|
分子式 |
C61H83Cl2CoN14O14P |
分子量 |
1397.2 g/mol |
IUPAC名 |
cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide |
InChI |
InChI=1S/C60H84Cl2N13O14P.CN.Co/c1-27(88-90(85,86)89-51-39(25-76)87-55(50(51)84)75-26-70-37-19-34(61)35(62)20-38(37)75)24-69-47(83)16-17-57(6)33(18-44(66)80)54-60(9)59(8,23-46(68)82)32(12-15-43(65)79)49(74-60)29(3)53-58(7,22-45(67)81)30(10-13-41(63)77)36(71-53)21-40-56(4,5)31(11-14-42(64)78)48(72-40)28(2)52(57)73-54;1-2;/h19-21,26-27,30-33,39,50-51,54-55,76,84H,10-18,22-25H2,1-9H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-1 |
InChIキー |
QOXROFSESWNTAI-UHFFFAOYSA-M |
異性体SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)N7C=NC8=CC(=C(C=C87)Cl)Cl)CO.[C-]#N.[Co+2] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)N7C=NC8=CC(=C(C=C87)Cl)Cl)CO.[C-]#N.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


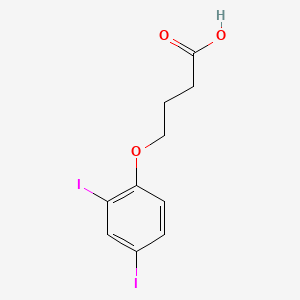
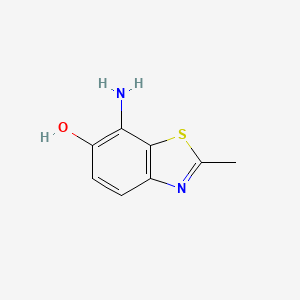

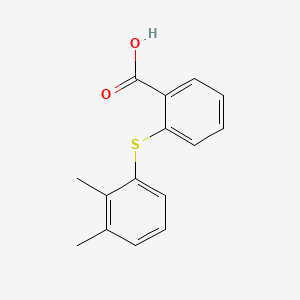


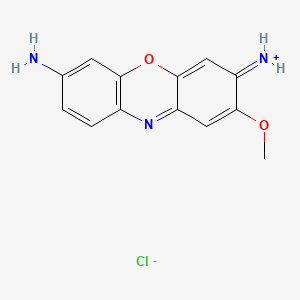
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)

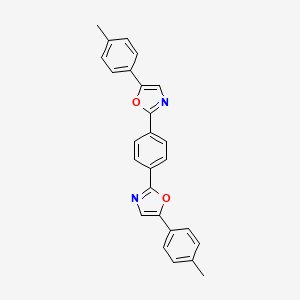
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)

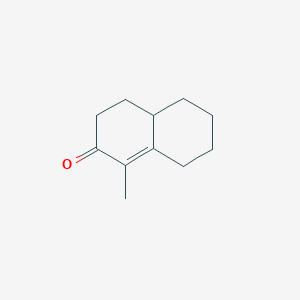
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
